2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole
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Overview
Description
“2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole” is a complex organic compound that contains several heterocyclic rings, including an imidazo[1,2-a]pyrimidine ring and a benzo[d]thiazole ring. The imidazo[1,2-a]pyrimidine ring is a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry .
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
- Methyl (Z)-2-[(Benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was used to synthesize various heterocyclic systems, including thiazolo[3,2-a]pyrimidin-5-one derivatives, demonstrating the compound's utility in creating diverse heterocyclic structures (Toplak et al., 1999).
Anti-inflammatory Applications
- Synthesis of substituted-(1H-benzo[d]imidazol-2-yl)amino-pyrimidine derivatives showcased their in-vivo anti-inflammatory activity against carrageenan-induced paw edema in albino rats, indicating potential therapeutic applications (Prajapat & Talesara, 2016).
Antimicrobial Activity
- Compounds synthesized using pyrimidine derivatives exhibited significant antimicrobial activity, especially against Staphylococcus aureus, highlighting their potential use in fighting bacterial infections (Seenaiah et al., 2014).
Antitumor Potential
- Synthesized compounds, including thiazolo[3,2-a]pyrimidin derivatives, were evaluated as potential antitumor agents, showing promising results in inhibiting the growth of tumor cells (Hamama et al., 2013).
Novel Applications in Cancer Therapy
- Novel 2-amino-5-benzylthiazole derivatives were studied for their ability to induce apoptosis in human leukemia cells, suggesting their potential use in targeted cancer therapies (Finiuk et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridine analogues, have been shown to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the growth of the targeted pathogens .
Biochemical Pathways
Related compounds have been shown to have significant activity against mdr-tb and xdr-tb , suggesting that they may affect the biochemical pathways associated with these diseases.
Result of Action
Related compounds have been shown to reduce bacterial load in an acute tb mouse model , suggesting that this compound may have a similar effect.
Properties
IUPAC Name |
2-[(3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4S2/c1-9-7-10(2)21-14(17)12(19-15(21)18-9)8-22-16-20-11-5-3-4-6-13(11)23-16/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBWCHIOWCRYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=C(N12)Br)CSC3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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